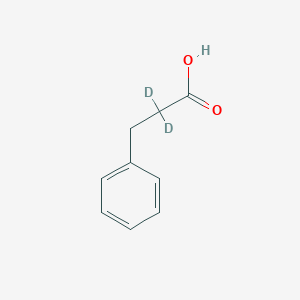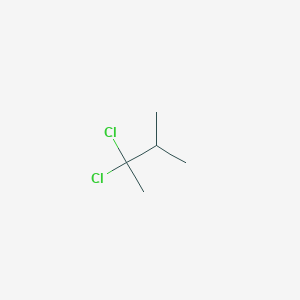
2,2-Dichloro-3-methylbutane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dichloro-3-methylbutane (DCMB) is a colorless liquid with a chemical formula of C5H10Cl2. It is a halogenated organic compound that is widely used in scientific research for its unique properties. DCMB is primarily used as a reagent in organic synthesis to create other compounds, and it has also been studied for its potential biological and physiological effects.
作用機序
The exact mechanism of action of 2,2-Dichloro-3-methylbutane is not fully understood, but it is believed to act as an alkylating agent, meaning it can add an alkyl group to a molecule. This can result in changes to the structure and function of the molecule, which can have biological and physiological effects.
生化学的および生理学的効果
2,2-Dichloro-3-methylbutane has been studied for its potential biological and physiological effects. It has been shown to have antimicrobial properties, and has been used as a disinfectant in laboratory settings. It has also been studied for its potential use as an insecticide, as it has been shown to be toxic to certain insects.
実験室実験の利点と制限
One of the main advantages of using 2,2-Dichloro-3-methylbutane in laboratory experiments is its versatility as a reagent in organic synthesis. It can be used to create a wide range of compounds, and its unique properties make it a valuable tool for researchers. However, 2,2-Dichloro-3-methylbutane can also be toxic and hazardous if not handled properly. It is important to use proper safety precautions when working with this compound.
将来の方向性
There are a number of potential future directions for research involving 2,2-Dichloro-3-methylbutane. One area of interest is its potential use as an insecticide, as it has been shown to be toxic to certain insects. Additionally, further research could be done to explore its antimicrobial properties, and its potential use as a disinfectant in medical settings. Overall, 2,2-Dichloro-3-methylbutane is a valuable tool for researchers in organic synthesis, and its potential biological and physiological effects make it an area of interest for future research.
合成法
2,2-Dichloro-3-methylbutane can be synthesized through a variety of methods, including the reaction of 2-methyl-2-butanol with hydrochloric acid in the presence of zinc chloride, or through the reaction of 2,2-dichlorobutane with sodium methoxide in methanol. The resulting product is then purified through distillation or recrystallization.
科学的研究の応用
2,2-Dichloro-3-methylbutane is commonly used in organic synthesis as a reactant to create other compounds. It has been used in the synthesis of chiral compounds, such as chiral ketones, and has also been used as a starting material for the synthesis of other halogenated organic compounds.
特性
CAS番号 |
17773-66-9 |
|---|---|
製品名 |
2,2-Dichloro-3-methylbutane |
分子式 |
C5H10Cl2 |
分子量 |
141.04 g/mol |
IUPAC名 |
2,2-dichloro-3-methylbutane |
InChI |
InChI=1S/C5H10Cl2/c1-4(2)5(3,6)7/h4H,1-3H3 |
InChIキー |
WIQMOFSSJHPXIK-UHFFFAOYSA-N |
SMILES |
CC(C)C(C)(Cl)Cl |
正規SMILES |
CC(C)C(C)(Cl)Cl |
その他のCAS番号 |
17773-66-9 |
同義語 |
2,2-dichloro-3-methylbutane |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



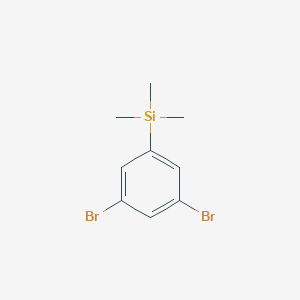
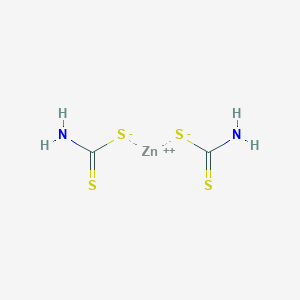
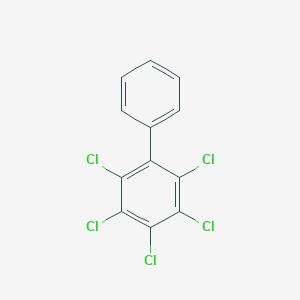
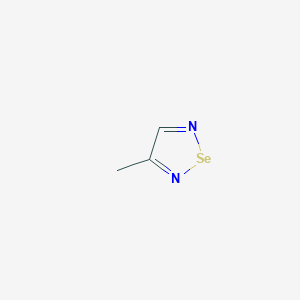
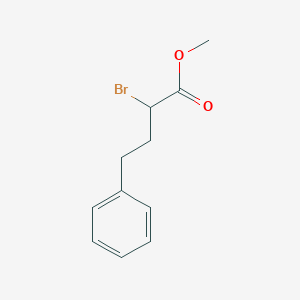
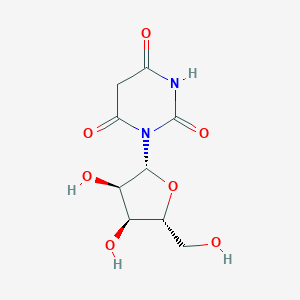
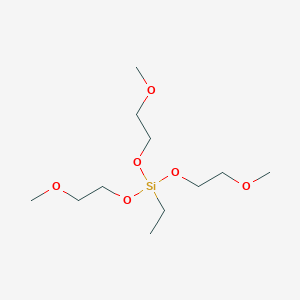
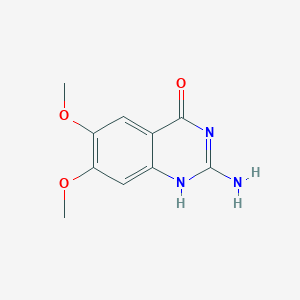
![6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-ol](/img/structure/B96231.png)
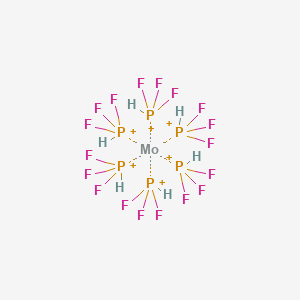
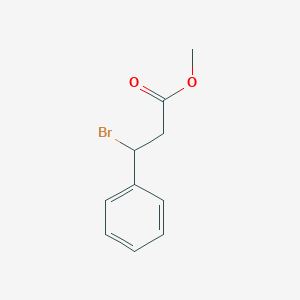
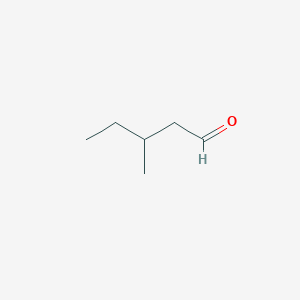
![Benzenesulfonamide, 4-[(5-cyano-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-3-pyridinyl)azo]-](/img/structure/B96239.png)
